molecular formula C8H11ClN4 B1275341 3-Chloro-6-(piperazin-1-yl)pyridazine CAS No. 56392-83-7

3-Chloro-6-(piperazin-1-yl)pyridazine

Cat. No. B1275341
CAS RN: 56392-83-7
M. Wt: 198.65 g/mol
InChI Key: DXPPQFXYIZTQCV-UHFFFAOYSA-N
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Patent
US08378097B2

Procedure details

Piperazine (20.0 g, 232 mmol) and 3,6-dichloropyridazine (34.6 g, 232 mmol) were mixed with 2-butanone and heated at 62° C. for 16 h. The reaction mixture was cooled to room temperature and the precipitated product filtered and washed with 2-butanone. The solid was redissolved in DCM (250 mL), filtered and the filtrate evaporated. The solid was dried in vacuo to yield 37.3 g, 81% 3-chloro-6-piperazin-1-ylpyridazine.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[N:9]=[N:10][C:11](Cl)=[CH:12][CH:13]=1>CC(=O)CC>[Cl:7][C:8]1[N:9]=[N:10][C:11]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
34.6 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitated product filtered
WASH
Type
WASH
Details
washed with 2-butanone
DISSOLUTION
Type
DISSOLUTION
Details
The solid was redissolved in DCM (250 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 37.3 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.